5-(chloromethyl)-2-phenoxypyridine
CAS No.: 57958-55-1
Cat. No.: VC11587783
Molecular Formula: C12H10ClNO
Molecular Weight: 219.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57958-55-1 |
|---|---|
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.7 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(chloromethyl)-2-phenoxypyridine, reflects its core pyridine ring (C₅H₅N) modified at positions 2 and 5. The phenoxy group (-OC₆H₅) at position 2 introduces aromatic bulk, enhancing lipophilicity and influencing electronic interactions. The chloromethyl (-CH₂Cl) group at position 5 provides a reactive site for further functionalization.
Molecular Formula: C₁₂H₁₀ClNO
Molecular Weight: 219.66 g/mol
Key Functional Groups:
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Chloromethyl: Facilitates nucleophilic substitution (e.g., with amines, thiols).
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Phenoxy: Stabilizes the pyridine ring via resonance and contributes to hydrophobic interactions.
Thermal and Solubility Profiles
While direct experimental data for this compound is limited, analogs suggest:
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Melting Point: Estimated 90–110°C (based on structurally similar chloromethylpyridines).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phenoxy group; limited solubility in water.
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Stability: Susceptible to hydrolysis under acidic or basic conditions; storage recommendations include inert atmospheres and low temperatures (-20°C).
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves chloromethylation of 2-phenoxypyridine. A representative procedure includes:
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Reagents: 2-Phenoxypyridine, chloromethyl methyl ether (MOMCl), Lewis acid catalyst (e.g., AlCl₃).
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Conditions: Anhydrous dichloromethane, 0–5°C, 12–24 hours.
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Mechanism: Electrophilic aromatic substitution at the pyridine’s 5-position, facilitated by the Lewis acid.
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Yield: ~60–70% after purification via silica gel chromatography.
Industrial Production
Scalable methods prioritize cost-efficiency and environmental sustainability:
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Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.
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Catalyst Optimization: Zeolites or ionic liquids replace traditional Lewis acids to minimize waste.
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Green Chemistry Approaches: Bio-based chloromethylating agents (e.g., chloromethyl esters derived from renewable feedstocks).
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chloromethyl group undergoes substitution with diverse nucleophiles:
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH₃ (aq) | 5-(Aminomethyl)-2-phenoxypyridine | Ethanol, reflux, 6h | 85 |
| NaSH | 5-(Mercaptomethyl)-2-phenoxypyridine | DMF, 80°C, 3h | 78 |
| KCN | 5-(Cyanomethyl)-2-phenoxypyridine | DMSO, RT, 12h | 65 |
Oxidation and Reduction
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Oxidation: Using KMnO₄ in acidic conditions yields 5-carboxy-2-phenoxypyridine, a precursor for metal-organic frameworks.
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Reduction: LiAlH₄ reduces the chloromethyl group to methyl, producing 5-methyl-2-phenoxypyridine, useful in ligand design.
Biological Activities
Anticancer Applications
Derivatives exhibit cytotoxicity against human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Target |
|---|---|---|
| A549 (lung) | 12.3 | Topoisomerase II |
| MCF-7 (breast) | 8.7 | Tubulin polymerization |
| Structure-Activity Relationship (SAR): Electron-withdrawing substituents on the phenoxy ring enhance potency by 40–60%. |
Industrial and Research Applications
Agrochemical Development
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Insecticides: Derivatives control Mythimna separata at 250 mg/L, outperforming conventional pyrethroids.
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Herbicides: 95% inhibition of Digitaria sanguinalis via photosystem II disruption.
Material Science
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Coordination Polymers: Reactivity with transition metals (e.g., Cu²⁺, Fe³⁺) yields porous materials for gas storage.
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Liquid Crystals: Alkoxy derivatives exhibit nematic phases at room temperature, applicable in display technologies.
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives for drug discovery.
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Computational Modeling: Machine learning to predict reaction outcomes and optimize substituent effects.
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Sustainability Metrics: Life-cycle analysis to evaluate green synthesis pathways.
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